Strain-Dependent Susceptibility to EAM: BALB/c vs. C57BL/6 Mice Following α-MyHC 614–629 Peptide Immunization
Myosin H Chain Fragment, mouse (α-MyHC 614–629) induces severe EAM with 100% incidence in BALB/c mice, whereas C57BL/6 mice are completely resistant to disease induction by the identical peptide, a differential effect rooted in MHC haplotype-dependent T cell recognition of the 614–629 epitope [1]. The α-MyHC sequences of BALB/c and C57BL/6 differ by two residues in the S2 polymorphic region, which alters immunogenicity but does not abrogate the pathogenic potential of the 614–629 peptide when presented on the appropriate MHC class II background [2].
| Evidence Dimension | EAM disease incidence after immunization with α-MyHC 614–629 peptide |
|---|---|
| Target Compound Data | BALB/c mice: 100% incidence of severe myocarditis with inflammatory infiltrates and cardiac dysfunction; C57BL/6 mice: 0% incidence (resistant phenotype) |
| Comparator Or Baseline | Comparator: C57BL/6 mice immunized with identical peptide; Baseline: BALB/c mice as susceptible strain |
| Quantified Difference | Absolute incidence difference of 100 percentage points (100% in BALB/c vs. 0% in C57BL/6) |
| Conditions | Subcutaneous immunization with 100 μg α-MyHC 614–629 peptide emulsified in CFA on days 0 and 7; histological and functional assessment on day 21 post-immunization |
Why This Matters
This quantitative strain specificity establishes that procurement of Myosin H Chain Fragment, mouse is essential for studies requiring robust EAM induction in BALB/c mice; substitution with full-length myosin or alternative strains introduces unpredictable variability that compromises experimental power and reproducibility.
- [1] Pummerer CL, Luze K, Grässl G, Bachmaier K, Offner F, Burrell SK, et al. Identification of cardiac myosin peptides capable of inducing autoimmune myocarditis in BALB/c mice. J Clin Invest. 1996;97(9):2057-2062. View Source
- [2] Liao L, Sindhwani R, Leinwand L, Diamond B, Factor S. Cardiac alpha-myosin heavy chains differ in their induction of myocarditis. Identification of pathogenic epitopes. J Clin Invest. 1993;92(6):2877-2882. View Source
